

2,4-Dimethylthiophene boiling point and density

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dimethylthiophene
Cat. No.: B109970

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2,4-Dimethylthiophene**: Boiling Point and Density

This technical guide provides a comprehensive overview of the boiling point and density of **2,4-dimethylthiophene**, complete with experimental protocols for determination and graphical representations of the workflows. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Data of 2,4-Dimethylthiophene

The boiling point and density are crucial physical constants for the identification, characterization, and handling of **2,4-dimethylthiophene**. The experimentally determined values are summarized in the table below.

Property	Value	Conditions
Boiling Point	139-141 °C	At 760 mm Hg[1][2][3][4]
140.7 °C	Not specified	
Density	0.994 g/cm ³	Not specified[2][3]

Experimental Protocols

Accurate determination of the boiling point and density of **2,4-dimethylthiophene** requires precise experimental techniques. The following sections detail the standard laboratory procedures for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of an organic compound is the capillary method using a Thiele tube or an aluminum block.[\[5\]](#)

Apparatus and Materials:

- Thiele tube or aluminum block with a heating apparatus
- Thermometer
- Fusion tube
- Capillary tube (sealed at one end)
- **2,4-Dimethylthiophene** sample
- Heating mantle or Bunsen burner
- Stand and clamp

Procedure:

- A small amount of **2,4-dimethylthiophene** is placed into the fusion tube.
- A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid.
- The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- The entire assembly is placed in a Thiele tube containing a high-boiling liquid (such as mineral oil or silicone oil) or an aluminum block.
- The apparatus is heated slowly and uniformly.
- As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

- The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.
- The heat source is then removed, and the liquid is allowed to cool.
- The boiling point is the temperature at which the liquid begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

Precautions:

- Ensure the capillary tube is properly sealed to trap the vapor.
- The heating rate should be slow and steady to ensure uniform temperature distribution.
- The thermometer bulb and the sample in the fusion tube should be at the same level for an accurate temperature reading.^[5]
- Always wear appropriate personal protective equipment, including safety goggles.

Determination of Density

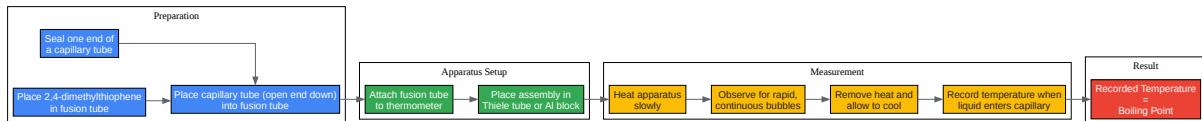
The density of a liquid is its mass per unit volume. A straightforward and common method for determining the density of a liquid is by measuring the mass of a precisely known volume.^[6]

Apparatus and Materials:

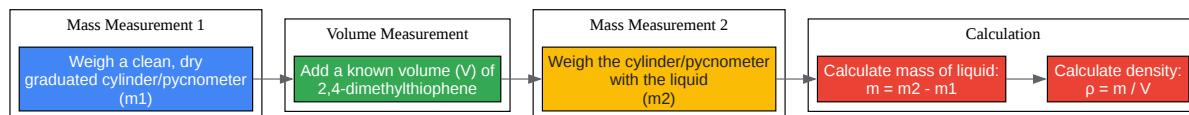
- Digital balance
- Graduated cylinder or pycnometer (density bottle) for more accurate measurements
- **2,4-Dimethylthiophene** sample
- Beaker

Procedure:

- The mass of a clean, dry graduated cylinder or pycnometer is measured using a digital balance.


- A specific volume of **2,4-dimethylthiophene** is carefully transferred into the graduated cylinder or pycnometer. The volume should be read from the bottom of the meniscus.
- The mass of the graduated cylinder or pycnometer containing the liquid is then measured.
- The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid.
- The density is calculated using the formula: Density (ρ) = Mass (m) / Volume (V).
- For improved accuracy, the procedure should be repeated multiple times, and the average density should be calculated.[\[6\]](#)[\[7\]](#)

Precautions:


- Ensure the graduated cylinder or pycnometer is completely dry before weighing to avoid errors in mass measurement.[\[6\]](#)
- Read the volume at eye level to prevent parallax error.[\[6\]](#)
- Use a container with an appropriate volume for the amount of liquid being measured to ensure accuracy.[\[6\]](#)

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the boiling point and density of **2,4-dimethylthiophene**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for boiling point determination.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for density determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-dimethyl thiophene, 638-00-6 [thegoodsentscompany.com]
- 2. chembk.com [chembk.com]

- 3. 2,4-DIMETHYLTHIOPHENE CAS#: 638-00-6 [m.chemicalbook.com]
- 4. 2,4-Dimethylthiophene | C6H8S | CID 34296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [2,4-Dimethylthiophene boiling point and density]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b109970#2-4-dimethylthiophene-boiling-point-and-density]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com